L-GLUTAMIC ACID (5-13C)
Description
Rationale for Positional 13C-Labeling in L-Glutamic Acid (5-13C)
The specific placement of the ¹³C isotope at the fifth carbon position in L-Glutamic Acid (5-¹³C) is a deliberate and strategic choice. This positional labeling allows researchers to trace the fate of a specific part of the glutamate (B1630785) molecule as it is metabolized. jove.comthermofisher.com For instance, when L-Glutamic Acid (5-¹³C) enters the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), the ¹³C label can be tracked as it is incorporated into various intermediates of the cycle and subsequently into other amino acids and metabolites.
This specificity is crucial for dissecting complex metabolic pathways. For example, it can help differentiate between various routes of glutamate metabolism, such as its conversion to α-ketoglutarate, which then enters the TCA cycle, or its role in the synthesis of other molecules like glutathione (B108866). wiley.comnih.gov The distinct labeling patterns that emerge from using positionally-labeled tracers provide detailed information that would be obscured if a uniformly labeled molecule (where all carbons are ¹³C) were used. jove.comnih.gov This level of detail is essential for creating accurate models of metabolic fluxes and understanding the regulation of metabolic networks. frontiersin.org
Historical Context of Isotope Tracing in Biochemical Studies
The concept of using isotopes as tracers in biological research dates back to the early 20th century. The initial work was pioneered by Georg de Hevesy, who used radioactive isotopes to study chemical processes in living organisms. nih.gov His groundbreaking experiments revealed the dynamic nature of metabolism. nih.gov The discovery of stable isotopes and the development of mass spectrometry by scientists like J.J. Thomson and F.W. Aston provided the foundational tools for this field. nih.govbritannica.com
Early studies with stable isotopes, particularly those involving ¹⁵N, were instrumental in demonstrating the constant turnover of proteins in the body. ckisotopes.com Over the decades, the methods and applications of isotope tracing have become increasingly sophisticated. nih.gov The development of a wide array of isotopically labeled compounds and the continuous improvement of analytical instruments have expanded the scope of metabolic research significantly. ckisotopes.comjamanetwork.com Today, stable isotope tracing is a cornerstone of metabolomics and is widely applied in fields ranging from basic biochemistry to clinical research, providing critical insights into health and disease. nih.govcreative-proteomics.com
Research Findings on L-Glutamic Acid Metabolism
The following table summarizes key findings from studies that have utilized ¹³C-labeled glutamic acid to investigate its metabolic fate in various biological contexts.
| Study Focus | Key Findings | Significance |
| Glutamate Metabolism in Astrocytes | In the presence of GABA, the metabolism of [U-¹³C]glutamate is altered. While glutamate consumption remains unchanged, the production of ¹³C-labeled glutamine, lactate, and aspartate increases. wiley.comnih.gov | Demonstrates the influence of neurotransmitters on glial cell metabolism and energy production in the brain. nih.gov |
| In Vivo Fuel for T Cells | During an immune response, CD8+ T cells utilize glutamine for anaplerosis in the TCA cycle to support ATP production and the synthesis of pyrimidines. nih.gov | Highlights the critical role of glutamine as a fuel source for immune cells during activation and proliferation. nih.gov |
| Glutamate Metabolism in HIV-Infected T Cells | HIV-1 infection in primary CD4+ T cells leads to increased secretion of glutamine-derived glutamic acid and decreased secretion of glutamine-derived lactic acid. kcl.ac.uk | Suggests a viral-induced alteration in the metabolic programming of host immune cells. kcl.ac.uk |
| Glutamate Metabolism in the Human Brain | In vivo ¹³C-NMR studies using ¹³C-labeled glucose have allowed for the measurement of label incorporation into the C2, C3, and C4 positions of glutamate and glutamine in the human brain. researchgate.net | Provides a non-invasive method to assess neurotransmission, TCA cycle activity, and glucose consumption in the human brain. researchgate.net |
Properties
Molecular Weight |
148.1 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for 13c Metabolic Flux Analysis 13c Mfa Utilizing L Glutamic Acid 5 13c
Principles of 13C-MFA and Fluxomics
13C-MFA is a sophisticated analytical technique that integrates isotopic tracer experiments with mathematical modeling to elucidate the rates of metabolic reactions within a cell. creative-proteomics.com The fundamental principle of 13C-MFA lies in the fact that different metabolic pathways result in distinct patterns of 13C incorporation into downstream metabolites. creative-proteomics.com By measuring these isotopic signatures, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and comparing them to the predicted labeling patterns from a metabolic model, the intracellular fluxes can be estimated. creative-proteomics.comfrontiersin.org This field of study, known as fluxomics, provides a detailed snapshot of the operational state of an organism's metabolism under specific genetic or environmental conditions.
The process of 13C-MFA generally involves several key steps: the selection of an appropriate 13C-labeled tracer, the design and execution of the labeling experiment, the measurement of isotopic labeling in key metabolites, and the computational estimation of metabolic fluxes. The choice of the isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux map. nih.gov While universally labeled substrates like [U-13C]glucose or [U-13C5]glutamine are commonly used for a broad overview of central carbon metabolism, specifically labeled tracers such as L-Glutamic Acid (5-13C) can provide more targeted information on specific pathways. nih.govnih.gov
Metabolic Steady State and Isotopic Steady State Considerations
A crucial assumption in many 13C-MFA studies is that the biological system is at a metabolic steady state . This implies that the concentrations of intracellular metabolites and the rates of all metabolic reactions (fluxes) are constant over time. This condition is typically achieved in controlled environments such as chemostat cultures for microorganisms or stable cell culture conditions for mammalian cells. Maintaining a metabolic steady state simplifies the mathematical modeling required for flux estimation, as it eliminates time-dependent variables from the system of equations.
In addition to metabolic steady state, the concept of isotopic steady state is central to traditional 13C-MFA. Isotopic steady state is reached when the isotopic labeling pattern of intracellular metabolites no longer changes over time, indicating that the rate of isotope incorporation has equilibrated throughout the network. nih.gov The time required to reach isotopic steady state varies depending on the organism's growth rate and the turnover rates of the metabolite pools. For proteinogenic amino acids, which are often analyzed in 13C-MFA, achieving isotopic steady state can take several cell doublings. osti.gov It is essential to experimentally verify that isotopic steady state has been reached, often by collecting samples at multiple time points and confirming that the labeling patterns are stable. nih.gov
Flux Balance Analysis (FBA) and Isotopically Nonstationary MFA (INST-MFA)
While traditional 13C-MFA relies on the assumption of both metabolic and isotopic steady state, other computational and experimental frameworks have been developed to address situations where these conditions are not met.
Flux Balance Analysis (FBA) is a computational method that predicts metabolic flux distributions based on the stoichiometry of the metabolic network and a defined cellular objective, such as the maximization of biomass production. vanderbilt.edu FBA does not require isotopic labeling data but instead relies on a genome-scale metabolic model and measured uptake and secretion rates. While powerful for predicting metabolic capabilities, FBA provides a potential flux distribution rather than a direct measurement of in vivo fluxes. In contrast, 13C-MFA provides a more accurate and experimentally validated measurement of the actual metabolic state.
Isotopically Nonstationary MFA (INST-MFA) is an extension of 13C-MFA that is applicable to systems at a metabolic steady state but not an isotopic steady state. creative-proteomics.comnih.gov This technique involves collecting samples at multiple time points during the transient phase of isotope labeling, before isotopic steady state is reached. creative-proteomics.com INST-MFA is particularly useful for studying organisms with slow growth rates or large metabolite pools, where achieving isotopic steady state is impractical. creative-proteomics.com It can also provide information about intracellular metabolite concentrations, which is not typically available from steady-state 13C-MFA. The computational modeling for INST-MFA is more complex as it involves solving systems of differential equations that describe the dynamics of isotope labeling over time. nih.gov
Experimental Design for L-Glutamic Acid (5-13C) Tracer Studies
The successful application of 13C-MFA hinges on a well-designed experiment. This includes the careful selection of the isotopic tracer, optimization of its concentration and the incubation conditions, and the implementation of appropriate protocols for sample quenching and metabolite extraction.
Selection of L-Glutamic Acid (5-13C) as Carbon Source
The choice of L-Glutamic Acid (5-13C) as a tracer is motivated by its central role in cellular metabolism, particularly in the context of the tricarboxylic acid (TCA) cycle and amino acid biosynthesis. Glutamate (B1630785) is readily transported into many cell types and is a key intermediate linking carbon and nitrogen metabolism.
The specific labeling at the C5 position of glutamic acid offers distinct advantages for tracing certain metabolic pathways. nih.gov For instance, in the oxidative TCA cycle, the C5 carbon of glutamate (derived from the C5 carbon of α-ketoglutarate) is lost as CO2 during the α-ketoglutarate dehydrogenase reaction. However, in the reductive carboxylation pathway, a key metabolic feature in some cancer cells, the C5 carbon is retained as α-ketoglutarate is carboxylated to form isocitrate and subsequently citrate. nih.gov Therefore, tracing the fate of the 13C label from L-Glutamic Acid (5-13C) can effectively distinguish between the oxidative and reductive fluxes through the TCA cycle. nih.gov This makes it a valuable tool for investigating metabolic reprogramming in diseases like cancer.
Furthermore, the C5 carbon of glutamate can be incorporated into other metabolites, providing insights into various biosynthetic pathways. For example, it can be traced into proline and arginine, which are synthesized from glutamate. The labeling patterns in these amino acids can be used to quantify the fluxes through these biosynthetic routes.
Below is a table summarizing the rationale for selecting different 13C-labeled glutamine/glutamic acid tracers, highlighting the specific utility of the 5-13C position.
| Tracer | Rationale for Selection | Key Pathways Traced |
| L-Glutamic Acid (5-13C) | Distinguishes between oxidative and reductive TCA cycle flux. nih.gov | Reductive carboxylation, Proline and Arginine biosynthesis. |
| [U-13C5]Glutamine | Provides comprehensive labeling of the TCA cycle and related metabolites. nih.gov | Overall TCA cycle activity, glutaminolysis, anaplerosis. |
| [1-13C]Glutamine | Specifically traces the contribution of reductive carboxylation to the TCA cycle. nih.gov | Reductive carboxylation. |
Optimization of Tracer Concentration and Incubation Conditions
The optimal concentration of L-Glutamic Acid (5-13C) and the incubation conditions are critical for achieving sufficient labeling of intracellular metabolites without perturbing the cell's metabolic state.
Tracer Concentration: The concentration of the 13C-labeled tracer should be high enough to ensure significant incorporation into the metabolic network, allowing for accurate detection of labeling patterns by MS or NMR. However, excessively high concentrations could potentially alter the natural metabolic fluxes. A common approach is to replace the unlabeled glutamic acid or glutamine in the culture medium with the 13C-labeled counterpart at the same physiological concentration. osti.gov The exact concentration will depend on the specific cell type and culture conditions. Preliminary experiments are often necessary to determine the optimal tracer concentration that provides robust labeling without inducing metabolic stress.
Incubation Conditions: The incubation time is a critical parameter that depends on whether a steady-state or non-stationary MFA approach is being used. For steady-state 13C-MFA, the incubation period must be long enough to ensure that the system reaches both metabolic and isotopic steady state. nih.gov As mentioned previously, this can require several cell doublings, particularly for proteinogenic amino acids. osti.gov For mammalian cell cultures, incubation times of 24 hours or longer are often employed to approach isotopic steady state. osti.gov For INST-MFA, a time-course experiment is conducted with samples collected at multiple time points during the transient labeling phase. creative-proteomics.com The timing of these samples should be carefully chosen to capture the dynamics of label incorporation into the metabolites of interest.
The table below provides a general overview of typical incubation conditions for 13C-MFA experiments.
| Parameter | Typical Range/Condition | Rationale |
| Tracer Enrichment | >98% | To maximize the signal from the labeled tracer. |
| Tracer Concentration | Physiological levels (e.g., replacing unlabeled substrate) | To avoid metabolic perturbations. osti.gov |
| Incubation Time (Steady State) | Multiple cell doublings (e.g., >24 hours for mammalian cells) | To achieve isotopic steady state. nih.govosti.gov |
| Incubation Time (INST-MFA) | Time course with multiple early time points | To capture the transient labeling dynamics. creative-proteomics.com |
| Cell Density | Exponential growth phase | To ensure a consistent metabolic state. |
Sample Quenching and Metabolite Extraction Protocols
Accurate measurement of intracellular metabolite labeling patterns requires rapid and effective quenching of metabolic activity at the time of sampling, followed by efficient extraction of the metabolites.
Sample Quenching: Quenching is the process of rapidly stopping all enzymatic reactions to preserve the metabolic state of the cells at the moment of collection. mit.edu Ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns, thereby compromising the accuracy of the flux analysis. For suspension cell cultures, a common and effective quenching method involves rapidly mixing the cell suspension with a large volume of cold solvent, such as 60% methanol (B129727), at temperatures as low as -40°C. osti.gov The low temperature and the presence of the organic solvent effectively halt enzymatic activity. It is crucial to minimize the time between sample collection and quenching to prevent metabolic changes.
Metabolite Extraction: Following quenching, intracellular metabolites must be extracted from the cellular biomass. A widely used method for extracting a broad range of polar metabolites, including amino acids like glutamic acid, is a two-phase extraction using a mixture of a polar solvent (e.g., methanol or ethanol) and a non-polar solvent (e.g., chloroform), with an aqueous phase. This procedure separates the polar metabolites into the aqueous/polar phase, lipids into the non-polar phase, and precipitates proteins and other macromolecules. The polar extract containing the 13C-labeled metabolites can then be collected, dried, and prepared for analysis by MS or NMR. The choice of extraction solvent and protocol should be optimized to ensure high recovery of the target metabolites and to minimize degradation.
The following table outlines a general protocol for sample quenching and metabolite extraction.
| Step | Procedure | Purpose |
| 1. Quenching | Rapidly mix cell suspension with cold (-40°C) 60% methanol. | To instantly stop all metabolic activity. osti.gov |
| 2. Cell Pelleting | Centrifuge the quenched cell suspension at low temperature. | To separate the cells from the quenching solution. |
| 3. Metabolite Extraction | Resuspend the cell pellet in a cold extraction solvent (e.g., methanol/chloroform/water). | To lyse the cells and solubilize the intracellular metabolites. |
| 4. Phase Separation | Centrifuge to separate the polar, non-polar, and protein phases. | To isolate the polar metabolites of interest. |
| 5. Collection and Drying | Collect the polar phase and dry it under vacuum. | To concentrate the metabolites for analysis. |
Advanced Analytical Techniques for 13C-Labeled Metabolites
Metabolic flux analysis using 13C-labeled substrates, such as L-Glutamic Acid (5-13C), relies on advanced analytical techniques to measure the distribution of the 13C isotope in various metabolites. biorxiv.orgnih.gov These measurements provide crucial data for calculating intracellular metabolic fluxes. The two primary analytical platforms for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). nih.gov Each technique offers unique advantages for elucidating the positional and fractional labeling of metabolites, which are essential for constructing accurate metabolic models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the specific location of 13C atoms within a molecule. scispace.com This is a significant advantage for 13C-MFA, as the position of the label contains valuable information about the metabolic pathways that have been active. scispace.com
13C NMR spectroscopy directly detects the 13C nuclei, allowing for the unambiguous identification of which carbon atoms in a metabolite are labeled. scispace.comchempep.com When L-Glutamic Acid (5-13C) is metabolized, the 13C label from the C5 position is transferred to other metabolites. For instance, through the Tricarboxylic Acid (TCA) cycle, this label can be incorporated into various positions of intermediates like citrate, succinate, and malate, as well as other amino acids.
By analyzing the 13C NMR spectrum of these metabolites, researchers can quantify the percentage of 13C enrichment at each carbon position. scispace.com The chemical shift of a carbon atom in an NMR spectrum is highly sensitive to its molecular environment, making it possible to distinguish between different carbon positions. hmdb.caspectrabase.com Furthermore, the presence of 13C-13C scalar couplings (J-couplings) results in the splitting of NMR signals, creating multiplets. scispace.com The analysis of these multiplet patterns provides information on which carbon atoms are adjacently labeled, offering deeper insights into the specific metabolic routes taken. pnas.org
For example, the metabolism of L-Glutamic Acid (5-13C) through the TCA cycle will lead to specific labeling patterns in other metabolites. 13C NMR can distinguish these patterns, which is critical for resolving fluxes through converging or cyclical pathways.
| Carbon Position | Typical Chemical Shift (ppm) |
|---|---|
| C1 (γ-carboxyl) | ~181 |
| C2 (α-carbon) | ~55 |
| C3 (β-carbon) | ~28 |
| C4 (γ-carbon) | ~34 |
| C5 (δ-carboxyl) | ~178 |
A major limitation of conventional 13C NMR is its relatively low sensitivity. pnas.org Hyperpolarized (HP) 13C Magnetic Resonance Spectroscopy (MRS) is a cutting-edge technique that overcomes this limitation by dramatically increasing the polarization of the 13C nuclei, leading to a signal enhancement of over 10,000-fold. ahajournals.orgnih.gov This immense signal boost enables the real-time, in vivo monitoring of metabolic fluxes. ahajournals.orgmagritek.com
In the context of L-Glutamic Acid (5-13C), hyperpolarization would allow researchers to inject the labeled compound and dynamically observe its conversion into other metabolites in living cells or organisms. For instance, the conversion of hyperpolarized [5-13C]glutamate to other TCA cycle intermediates can be tracked in real-time. pnas.org This provides a direct measure of enzyme kinetics and pathway fluxes in their native environment. pnas.org
Recent studies have utilized hyperpolarized [5-13C]-L-glutamine to monitor its conversion to glutamate via glutaminase (B10826351) in vivo. pnas.org This demonstrates the feasibility of tracking the metabolic fate of the C5 position of glutamine/glutamate. The kinetic data obtained from HP 13C MRS, such as the rate of appearance of the 13C label in downstream metabolites, provides invaluable constraints for dynamic metabolic flux models. nih.gov
| Technique | Primary Information | Key Advantage | Limitation |
|---|---|---|---|
| 13C NMR Spectroscopy | Positional labeling, 13C-13C couplings | High resolution of isotopomer positions | Low sensitivity |
| HP 13C MRS | Real-time metabolic fluxes | Extremely high sensitivity, in vivo application | Signal is transient, limited observation time |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is another cornerstone technique for 13C-MFA, prized for its exceptional sensitivity and high-throughput capabilities. nih.gov MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the mass isotopomer distribution (MID) of a metabolite. The MID refers to the fractional abundance of a metabolite with a specific number of 13C atoms (e.g., M+0 for unlabeled, M+1 for one 13C, M+2 for two 13C, etc.). springernature.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for analyzing the MIDs of volatile and thermally stable metabolites, such as amino acids derived from cell protein hydrolysis. springernature.comnih.gov Prior to analysis, metabolites are often chemically derivatized to increase their volatility. nih.gov
When cells are cultured with L-Glutamic Acid (5-13C), the 13C label will be incorporated into the amino acid pool. After protein hydrolysis, these amino acids can be derivatized and analyzed by GC-MS. The mass spectrometer will detect a population of molecules for each amino acid, each with a different mass depending on the number of 13C atoms incorporated. frontiersin.org This provides a detailed MID for each amino acid. rwth-aachen.de While standard GC-MS does not provide positional information, analysis of the fragmentation patterns of the derivatized metabolites can yield some information about the location of the labels. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful approach for analyzing a broader range of metabolites, including those that are not amenable to GC-MS, and for gaining more detailed isotopomer information. biorxiv.orgnih.gov In tandem MS (MS/MS), a specific parent ion (e.g., the M+1 isotopologue of a metabolite) is selected and fragmented, and the masses of the resulting fragment ions are analyzed. nih.gov
The fragmentation pattern of a metabolite is dependent on the position of the 13C labels. By analyzing the MIDs of different fragments, it is possible to deduce the positional distribution of the 13C label in the original molecule. nih.gov For glutamate, LC-MS/MS methods have been developed that can resolve all 32 of its possible isotopomers. biorxiv.orgnih.gov This level of detail provides significantly more constraints for metabolic flux models compared to MID data alone. nih.govresearchgate.net When using L-Glutamic Acid (5-13C) as a tracer, LC-MS/MS can precisely track the fate of the 13C label from the C5 position as it is incorporated into different fragments of downstream metabolites, offering a highly detailed view of metabolic pathway activity. biorxiv.orgbiorxiv.org
| Technique | Analyte State | Primary Data | Positional Information |
|---|---|---|---|
| GC-MS | Derivatized, volatile | Mass Isotopomer Distribution (MID) | Limited, from fragmentation patterns |
| LC-MS/MS | In solution | MID of parent and fragment ions | High, allows for comprehensive isotopomer analysis |
Isotopomer Spectral Analysis (ISA) for Data Interpretation
Isotopomer Spectral Analysis (ISA) is a methodological approach originally developed for quantifying the de novo synthesis of polymers like fatty acids using 13C-labeled tracers. nih.gov The principle of ISA is also applicable to studies utilizing L-Glutamic acid (5-13C), particularly for tracing its metabolic fate through pathways such as the tricarboxylic acid (TCA) cycle and into lipogenesis. nih.gov A fundamental assumption of ISA is that the precursor pool for a synthesized product, such as acetyl-CoA for fatty acids, rapidly achieves a state of both metabolic and isotopic steady state during the incubation period with the isotopic tracer. nih.gov However, a key advantage of the ISA model is that the final product being measured does not need to have reached isotopic steady state. nih.gov
The ISA model employs a set of equations to compute the probability of each mass isotopomer (e.g., M0, M1, M2) appearing in the final product molecule. nih.gov This calculation is based on two key parameters that are estimated by the model:
D : The fractional contribution, or relative flux, of the labeled tracer (e.g., L-Glutamic acid (5-13C)) to the immediate precursor pool (e.g., lipogenic acetyl-CoA). nih.gov
g(t) : The fraction of the measured product that was newly synthesized during the experiment (de novo lipogenesis). nih.gov
During data interpretation, the theoretical mass isotopomer distributions (MIDs) generated by the model are compared against the actual MIDs measured experimentally by mass spectrometry. nih.gov A computational fitting procedure is then used to minimize the difference between the simulated and measured values, which yields the best estimates for the D and g(t) parameters, along with their associated confidence intervals. nih.gov When using tracers like [U-13C5]glutamine, ISA can effectively evaluate the total contribution of glutamine to processes like the TCA cycle and lipogenesis. nih.gov Partially labeled tracers such as L-Glutamic acid (5-13C) are particularly useful for evaluating the fraction of glutamine that is metabolized through specific pathways like reductive carboxylation. nih.gov
Data Processing and Quality Control for 13C Enrichment
Following the acquisition of mass spectrometry data from labeling experiments with L-Glutamic acid (5-13C), rigorous data processing and quality control are imperative for accurate flux estimation. researchgate.net This stage involves transforming raw spectral data into meaningful mass isotopomer distributions (MIDs) and ensuring the data's reliability by correcting for natural phenomena and quantifying the precise level of isotopic incorporation.
Correction for Naturally Occurring Isotopes
A significant challenge in stable isotope tracing studies is the natural abundance of heavy isotopes, particularly Carbon-13 (13C), which constitutes approximately 1.1% of all carbon in the biosphere. nih.govbiorxiv.org This means that even in the absence of an isotopic tracer, any given metabolite will have a certain probability of containing one or more 13C atoms. biorxiv.org This natural isotopic distribution can interfere with the measurement of 13C enrichment derived specifically from the administered tracer, such as L-Glutamic acid (5-13C), leading to potential errors in flux calculations if not properly addressed. researchgate.net
Therefore, a critical step in data processing is the correction for this natural isotope abundance. nih.gov The standard practice is to apply a linear transform based on binomial distributions to the measured MIDs. biorxiv.orgnih.gov This mathematical correction effectively "removes" the contribution of naturally occurring 13C and other heavy isotopes (e.g., 17O, 18O), isolating the isotopic enrichment that results solely from the metabolism of the labeled substrate. researchgate.netbiorxiv.org This procedure converts the observed MIDs into corrected MIDs, which are then used for subsequent quantitative analysis and flux modeling. nih.gov For noise-free data obtained at a metabolic steady state, it has been proven that using either the observed or the corrected MIDs will yield the same flux solution. nih.govresearchgate.net However, for noisy experimental data, the flux solutions may differ, highlighting the importance of this correction. nih.govresearchgate.net Various software packages have been developed to automate this correction process. researchgate.netnih.gov
Quantification of Isotopic Enrichment and Purity
After correcting for natural isotope abundance, the next step is the precise quantification of isotopic enrichment and the verification of the tracer's isotopic purity. Isotopic enrichment refers to the percentage of a metabolite pool that has incorporated the 13C label from the tracer. This is a fundamental measurement used to constrain the models in 13C-MFA. researchgate.net
Mass spectrometry (MS) is a primary technique for this quantification. 13cflux.net Advances in high-resolution mass spectrometry (HRMS), particularly with instruments like the Orbitrap, have significantly improved the ability to accurately determine the isotopic enrichment of labeled compounds. nih.govthermofisher.com HRMS can differentiate between ions of 13C-labeled tracers and those of other tracers (e.g., 2H-labeled), allowing for precise enrichment calculations from the observed ion intensities. nih.gov The quantification process involves measuring the peak areas for each mass isotopolog of a given metabolite fragment. researchgate.net The fractional enrichment is then calculated as the percentage of the corrected signal of each isotopologue relative to the sum of all isotopologues for that metabolite. researchgate.net
Isotopic purity of the L-Glutamic acid (5-13C) tracer itself is also a critical parameter. The calculations of isotopic purity rely on the corrected intensities of representative isotopolog ions after removing the contributions from natural isotopes. researchgate.net High-resolution MS allows for accurate extraction and integration of each isotope's signal, enabling precise quantification of the labeled compound's composition. researchgate.netalmacgroup.com
The table below illustrates a simplified example of a mass isotopomer distribution for a 5-carbon metabolite like glutamic acid, showing how raw data is processed to determine enrichment.
| Mass Isotopomer | Description | Measured Relative Intensity (%) | Corrected Relative Intensity (Post-NA Correction) (%) |
|---|---|---|---|
| M0 | Molecule with no 13C atoms | 40.0 | 42.5 |
| M1 | Molecule with one 13C atom | 45.0 | 48.0 |
| M2 | Molecule with two 13C atoms | 12.0 | 8.0 |
| M3 | Molecule with three 13C atoms | 2.5 | 1.2 |
| M4 | Molecule with four 13C atoms | 0.5 | 0.3 |
| M5 | Molecule with five 13C atoms | 0.0 | 0.0 |
From the corrected data, the total isotopic enrichment can be calculated. In this example, the M0 fraction (unlabeled) is 42.5%, meaning the total enrichment (labeled fraction) is 100% - 42.5% = 57.5%.
Investigating Central Carbon Metabolism Through L Glutamic Acid 5 13c Tracing
Tricarboxylic Acid (TCA) Cycle Flux Analysis
The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and providing precursors for biosynthesis. L-Glutamic acid enters the TCA cycle after being converted to the intermediate α-ketoglutarate. Tracing with ¹³C-labeled glutamic acid allows for a detailed analysis of the cycle's activity. When universally labeled L-Glutamic acid (¹³C₅) is used, it produces M+5 labeled α-ketoglutarate (meaning it is heavier than the unlabeled molecule by five mass units). As this M+5 α-ketoglutarate is metabolized through the oxidative direction of the TCA cycle, it generates intermediates such as succinate, fumarate, and malate that are labeled with four ¹³C atoms (M+4), as one labeled carbon is lost as ¹³CO₂. This pattern of M+4 labeled intermediates is a clear indicator of glutamine-fueled oxidative TCA cycle flux. nih.govresearchgate.net Studies have shown that in many cell types, particularly rapidly proliferating ones, glutamine is a major fuel for the TCA cycle, with its carbon contribution sometimes exceeding that of glucose. nih.govnih.gov
L-Glutamic acid-derived α-ketoglutarate can be metabolized through two opposing pathways within the TCA cycle machinery: the conventional oxidative (clockwise) pathway or a reductive (counter-clockwise) pathway. researchgate.net Isotope tracing with L-Glutamic acid (¹³C₅) is instrumental in distinguishing and quantifying the flux through these routes.
Oxidative Pathway (Glutaminolysis): In the forward, oxidative direction, M+5 α-ketoglutarate is decarboxylated, leading to M+4 labeled TCA cycle intermediates like malate and oxaloacetate. researchgate.net This pathway generates reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation to produce ATP.
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, cells can utilize a reverse pathway. M+5 α-ketoglutarate undergoes reductive carboxylation by isocitrate dehydrogenase (IDH), incorporating an unlabeled molecule of CO₂ to form M+5 citrate. researchgate.netnih.gov This M+5 citrate isotopologue is a distinctive signature of reductive glutamine metabolism. researchgate.net This pathway is crucial for producing citrate for purposes like fatty acid synthesis when the traditional glucose-to-citrate route is impaired. nih.gov
The relative abundance of M+4 versus M+5 labeled citrate and other intermediates allows researchers to determine the balance between oxidative and reductive metabolism. researchgate.net
| Metabolite | Labeling from Oxidative Pathway (First Turn) | Labeling from Reductive Pathway |
|---|---|---|
| α-Ketoglutarate | M+5 | M+5 |
| Succinate | M+4 | N/A |
| Fumarate | M+4 | N/A |
| Malate | M+4 | M+3 (from M+5 Citrate) |
| Citrate | M+4 | M+5 |
Glutamic acid can contribute carbons to the acetyl-CoA pool through multiple routes, a process that can be tracked using L-Glutamic acid (5-¹³C).
Via Oxidative Metabolism: Glutamic acid can be fully oxidized in the TCA cycle to malate. Malate can then be converted to pyruvate by malic enzyme, and pyruvate can be subsequently decarboxylated to acetyl-CoA by pyruvate dehydrogenase.
Via Reductive Carboxylation: A more direct route under specific conditions is through reductive carboxylation. As described above, this pathway generates M+5 citrate from M+5 α-ketoglutarate. researchgate.net This citrate can then be exported to the cytosol and cleaved by ATP citrate lyase to produce acetyl-CoA and oxaloacetate. When using [U-¹³C₅]Glutamic acid, this process yields M+2 acetyl-CoA (labeled on both carbons), which can then be used for processes like fatty acid synthesis. nih.gov Specifically tracing the contribution to lipid synthesis is best achieved with [5-¹³C]glutamine, as this label is transferred to acetyl-CoA only through the reductive carboxylation pathway. nih.gov
Studies in hypoxic cancer cells have shown that the contribution of glutamine to the acetyl-CoA pool can be significant, compensating for a reduced flux from glucose. researchgate.net
Anaplerotic and Cataplerotic Pathway Characterization
The integrity of the TCA cycle relies on a balance between anaplerosis (reactions that replenish cycle intermediates) and cataplerosis (reactions that remove them). researchgate.netnih.gov Glutamic acid metabolism is a primary example of anaplerosis, as its conversion to α-ketoglutarate directly feeds the TCA cycle pool. nih.govnih.gov This is often referred to as glutaminolysis and is critical for maintaining the cycle's function, especially in cells with high biosynthetic demands. nih.gov
L-Glutamic acid (5-¹³C) tracing allows for the characterization of both types of pathways. Anaplerotic flux is measured by the rate of appearance of labeled intermediates within the TCA cycle. nih.gov Cataplerotic flux can be observed by tracking the labeled carbons as they exit the cycle. For example, M+4 oxaloacetate derived from [U-¹³C₅]glutamic acid can be converted to M+4 aspartate, or M+4 malate can be exported from the mitochondria. nih.gov The secretion of labeled glutamate (B1630785) derived from subsequent turns of the TCA cycle (e.g., M+3 glutamate) is another cataplerotic route. nih.gov
Pyruvate carboxylase (PC) is a key anaplerotic enzyme that synthesizes oxaloacetate from pyruvate, primarily replenishing TCA cycle intermediates from glucose-derived carbons. nih.govku.dk While L-Glutamic acid (5-¹³C) does not directly measure PC activity, it is a powerful tool to understand the relative contribution of different anaplerotic pathways. Cells maintain a balance of anaplerotic inputs. If PC activity is low or inhibited, cells may compensate by increasing their reliance on glutamine anaplerosis to maintain the TCA cycle intermediate pool.
By using ¹³C-labeled glutamic acid, researchers can quantify the glutamine-specific anaplerotic flux. This data, when compared with parallel experiments using ¹³C-labeled glucose (which traces PC activity), can reveal the interplay and compensatory regulation between these two major anaplerotic pathways. nih.gov For instance, in Corynebacterium glutamicum, increasing PC activity was shown to be a key strategy for enhancing the production of glutamate itself, highlighting the critical role of anaplerosis in biosynthesis. caister.com
The primary anaplerotic role of glutamic acid is the direct replenishment of the α-ketoglutarate pool. From there, the ¹³C label from L-Glutamic acid (5-¹³C) is incorporated into all subsequent TCA cycle intermediates. Isotope tracing experiments demonstrate robust labeling from [U-¹³C₅]glutamine in metabolites downstream of α-ketoglutarate. elifesciences.org For example, studies in CD8+ T cells showed a higher contribution of carbon from ¹³C-glutamine to citrate and malate pools compared to ¹³C-glucose, with approximately 45% of these intermediates containing M+4 labeled carbon derived from glutamine. nih.gov This indicates that glutamine is a significant source for replenishing the TCA cycle in these cells. nih.govnih.gov
Disruptions in the TCA cycle, for instance through genetic mutations, lead to characteristic changes in labeling patterns from ¹³C-glutamine, further helping to pinpoint metabolic bottlenecks and reprogramming. elifesciences.org
| Metabolite | Relative Abundance of M+4 Isotopomer (%) |
|---|---|
| Citrate | ~10% |
| α-Ketoglutarate | ~25% |
| Succinate | ~20% |
| Malate | ~15% |
Data adapted from research on MIA PaCa-2 tumor-bearing mice 10 minutes after injection of [¹³C₅]glutamine, demonstrating the replenishment of key TCA cycle intermediates. nih.gov
Interplay with Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway
The TCA cycle, fueled by glutamic acid, is intricately connected with glycolysis and the pentose phosphate pathway (PPP). L-Glutamic acid (5-¹³C) tracing can help elucidate these connections. One major link is through the production of pyruvate from TCA cycle intermediates. Labeled malate, derived from ¹³C-glutamic acid, can be exported to the cytosol and converted by malic enzyme into labeled pyruvate. This pyruvate represents a carbon source that can be directed away from the TCA cycle.
This glutamine-derived pyruvate can influence glycolytic regulation. Furthermore, the carbon atoms from this pyruvate could potentially enter the PPP, although this is less direct than the entry from glucose-6-phosphate.
A more significant interplay involves the balance of reducing equivalents, particularly NADPH. The oxidative branch of the PPP is a major source of NADPH, which is essential for antioxidant defense and reductive biosynthesis, such as fatty acid synthesis. figshare.com Glutamine metabolism also influences the NADPH pool. The reductive carboxylation of α-ketoglutarate to citrate is an NADPH-consuming process. figshare.com Conversely, the conversion of malate to pyruvate by malic enzyme is an NADPH-producing step. Therefore, tracing the fate of glutamic acid carbons provides insight into the cell's strategies for maintaining redox balance and coordinating the outputs of the TCA cycle and PPP. nih.govoup.com For example, studies using both ¹³C-glucose and ¹³C-glutamine have shown how cells can shift flux between these pathways to adapt to metabolic stress. ckisotopes.com
Applications in Amino Acid Metabolism and Biosynthesis Research
Glutamine-Glutamate Cycle Dynamics (e.g., in microorganisms, non-human animal models)
The glutamine-glutamate cycle is a fundamental metabolic pathway, particularly prominent in the central nervous system, where it governs the recycling of the neurotransmitter glutamate (B1630785). frontiersin.org In vivo ¹³C magnetic resonance spectroscopy (MRS) experiments have consistently shown that this cycle is a major metabolic pathway coupled to a significant portion of the brain's energy demands. frontiersin.orgsemanticscholar.org Using ¹³C-labeled precursors like glucose or acetate allows for the observation of label incorporation into glutamate and glutamine pools, enabling the quantification of the cycling rate. frontiersin.orgnih.gov
In non-human animal models, such as rats, infusion of ¹³C-labeled glucose allows for the measurement of ¹³C enrichment in brain metabolites. frontiersin.org These studies have determined the concentrations and metabolic fluxes of glutamate and glutamine, revealing the dynamics of neurotransmission and glial-neuronal interactions. frontiersin.org For instance, the neurotransmission flux (VNT), representing the exchange between neuronal glutamate and glial glutamine, has been quantified using these methods. frontiersin.org
| Parameter | Measured Value (μmol/g/min) | Compartment | Experimental Model |
| Neuronal TCA Cycle (VTCA) | 0.45 ± 0.01 | Neurons | Rat Brain (in vivo ¹³C MRS) frontiersin.org |
| Glial TCA Cycle (VTCA) | 0.28 ± 0.02 | Glia | Rat Brain (in vivo ¹³C MRS) frontiersin.org |
| Neurotransmission Flux (VNT) | 0.11 ± 0.01 | Neuronal-Glial | Rat Brain (in vivo ¹³C MRS) frontiersin.org |
| Pyruvate Carboxylation (VPC) | 0.069 ± 0.004 | Glia | Rat Brain (in vivo ¹³C MRS) frontiersin.org |
The conversion of glutamine to glutamate is catalyzed by the enzyme glutaminase (B10826351). This reaction is a critical control point in glutamine metabolism and is often upregulated in rapidly proliferating cells, including cancer cells. nih.govresearchgate.net The use of hyperpolarized [5-¹³C]glutamine in conjunction with MRS provides a real-time, in vivo method for measuring glutaminase activity. nih.govresearchgate.netismrm.org Upon injection, the signal from the ¹³C label can be detected, and its conversion from [5-¹³C]glutamine to [5-¹³C]glutamate can be monitored, providing a direct readout of the enzymatic flux. ismrm.orgresearchgate.net
Research in pancreatic ductal adenocarcinoma (PDAC) xenograft models has demonstrated the feasibility of this technique. ismrm.org In these studies, the in vivo conversion of hyperpolarized glutamine to glutamate was successfully detected, and the metabolic flux was shown to be higher in tumors compared to animals treated with a glutaminase inhibitor. ismrm.orgpnas.org This approach allows for the noninvasive spatial measurement of glutaminolysis and can serve as a biomarker for assessing the efficacy of glutaminase-targeting therapies. pnas.orgpnas.org
Metabolic compartmentation refers to the existence of distinct pools of the same metabolite in different cellular or subcellular locations, which may have different metabolic fates. ¹³C-labeling studies have been instrumental in demonstrating the compartmentation of glutamate and glutamine metabolism, particularly between neurons and glial cells (astrocytes) in the brain. nih.govfrontiersin.org
When ¹³C-labeled glucose is used as a precursor, the label is primarily incorporated into the large neuronal glutamate pool. frontiersin.orgnih.gov Conversely, when ¹³C-labeled acetate is administered, it is preferentially metabolized by astrocytes, leading to a higher labeling of the glial glutamine pool compared to the neuronal glutamate pool. nih.gov This differential labeling provides direct evidence for two distinct metabolic compartments and allows for the simultaneous investigation of neuronal and glial metabolism. nih.gov This principle has been confirmed in various studies, highlighting that glutamate and glutamine are mostly located in neurons and glial cells, respectively. frontiersin.org
De Novo Synthesis of Non-Essential Amino Acids
Glutamate and glutamine are central precursors for the synthesis of several non-essential amino acids. asm.org L-GLUTAMIC ACID (5-¹³C) and its derivatives are used to trace the flow of the glutamate carbon skeleton into these biosynthetic pathways, providing insights into how cells produce the building blocks necessary for protein synthesis and other functions. nih.govresearchgate.net
Proline is synthesized from glutamate in a multi-step enzymatic process. nih.govnih.govagriculturejournals.cz The pathway begins with the conversion of glutamate to glutamate-γ-semialdehyde (GSA), which then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). nih.gov P5C is subsequently reduced to proline. nih.gov Tracing studies using ¹³C-labeled glutamine have shown the conversion of the glutamine carbon skeleton into proline in various cell types, such as effector T cells. nih.govresearchgate.net These studies help to quantify the flux through the proline biosynthetic pathway and understand its regulation under different physiological conditions. nih.govresearchgate.net The synthesis of isotopically labeled L-proline from correspondingly labeled L-glutamic acid has been established, facilitating these metabolic tracing studies. researchgate.net
| Precursor | Product | Key Intermediates | Key Enzymes |
| L-Glutamate | L-Proline | Glutamate-γ-semialdehyde (GSA), Δ¹-pyrroline-5-carboxylate (P5C) | P5C Synthetase (P5CS), P5C Reductase (P5CR) nih.govnih.gov |
The carbon backbone of glutamate can enter the tricarboxylic acid (TCA) cycle as α-ketoglutarate. Through the TCA cycle, this carbon can be converted to oxaloacetate. nih.govresearchgate.net Oxaloacetate can then be transaminated, using glutamate as the nitrogen donor, to form aspartate. nih.govreactome.org Aspartate, in turn, serves as the precursor for asparagine synthesis. reactome.org
Metabolic tracing with [U-¹³C₅]glutamine has been used to follow the fate of glutamine-derived carbons through this pathway. nih.gov For example, in CD8+ T effector cells, glutamine anaplerosis (the replenishment of TCA cycle intermediates) is leveraged to support the synthesis of aspartate, which is crucial for cell proliferation. nih.govnih.gov Studies have shown that when citrate synthase is suppressed, the ¹³C label from glutamine is increasingly diverted from the TCA cycle into the biosynthesis of aspartate, demonstrating the plasticity of these metabolic networks. nih.gov
Contribution to Nucleotide and Macromolecule Synthesis
Glutamine and glutamate contribute not only carbon but also nitrogen to the synthesis of essential macromolecules. Glutamine is a primary nitrogen donor for the de novo synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. snmjournals.orgmdpi.com In highly proliferative cells, such as cancer cells and activated immune cells, the demand for nucleotides is high, and glutamine metabolism is often upregulated to meet this demand. nih.govnih.govmdpi.com
Tracing studies using ¹³C-labeled glutamine have demonstrated its role in supporting nucleotide synthesis in vivo. nih.govresearchgate.net For example, in early effector T cells, infused ¹³C-glutamine is used for anaplerosis into the TCA cycle to support ATP production and de novo pyrimidine synthesis. nih.gov Furthermore, stable isotope (δ¹³C) analysis in animal nutrition studies has shown that dietary supplementation with glutamine, glutamic acid, and nucleotides can accelerate carbon turnover in tissues like the stomach and liver, indicating their incorporation into new macromolecules and their trophic effects on organ physiology. nih.govnih.gov
Purine and Pyrimidine Biosynthesis Precursors
L-glutamic acid is a fundamental molecule in the de novo synthesis of purines and pyrimidines, the essential building blocks of DNA and RNA. nih.gov It primarily contributes nitrogen atoms to the heterocyclic rings of these nucleotide bases. Glutamic acid is first converted to glutamine, which then serves as a nitrogen donor in multiple steps of the nucleotide synthesis pathways. nih.gov
The use of L-GLUTAMIC ACID (5-13C) allows researchers to trace the carbon from glutamic acid as it enters various metabolic pathways, including the tricarboxylic acid (TCA) cycle. Intermediates from the TCA cycle, such as aspartate (derived from oxaloacetate), are direct precursors for the nucleotide rings. nih.govwikipedia.org For instance, the carbon skeleton of aspartate is incorporated into the pyrimidine ring. By tracing the 13C label, scientists can quantify the contribution of glutamic acid carbons to the de novo synthesis of these essential molecules.
Research in rapidly proliferating cells, such as activated immune cells or cancer cells, has demonstrated a heavy reliance on glutamine metabolism to support nucleotide biosynthesis. nih.govnih.gov Studies using 13C-labeled glutamine (derived from glutamic acid) have shown significant labeling of pyrimidine nucleotides like Uridine monophosphate (UMP). nih.gov This highlights the anaplerotic role of glutamic acid in replenishing TCA cycle intermediates that are diverted for biosynthetic processes, including nucleotide production. nih.govnih.gov
| Metabolite | Metabolic Role | Observation with 13C Labeling |
|---|---|---|
| Aspartate | Precursor for pyrimidine synthesis | Significant 13C enrichment observed, indicating de novo synthesis from glutamine-derived carbons via the TCA cycle. nih.gov |
| α-ketoglutarate | Entry point of glutamate into the TCA cycle | Directly labeled following the conversion of 13C-glutamate. nih.gov |
| UMP (Uridine monophosphate) | Pyrimidine nucleotide | Labeling demonstrates the shunting of glutamine-derived carbons towards de novo pyrimidine synthesis. nih.gov |
Precursor for Protein Synthesis
L-glutamic acid is one of the proteinogenic amino acids, meaning it is directly incorporated into proteins during translation. wikipedia.org The use of L-GLUTAMIC ACID (5-13C) provides a direct and unambiguous method for measuring the rate of de novo protein synthesis. When cells or organisms are supplied with this labeled amino acid, the 13C isotope becomes integrated into newly synthesized proteins.
The extent of 13C enrichment in the protein-bound glutamate pool, or in the total protein content, can be quantified using mass spectrometry. This allows for precise calculations of protein synthesis rates in various tissues and under different physiological or pathological conditions. This technique is a cornerstone of metabolic research, providing insights into how factors like diet, exercise, and disease affect protein turnover. diva-portal.org
Furthermore, L-GLUTAMIC ACID (5-13C) can be used to trace the synthesis of other non-essential amino acids. Through transamination reactions, the carbon skeleton of glutamic acid can be used to form alanine and aspartate, while its catabolism provides precursors for proline synthesis. nih.gov By tracking the 13C label from glutamic acid into these other amino acids within the cellular protein pool, researchers can elucidate the dynamics of non-essential amino acid biosynthesis and their subsequent use in protein production. elifesciences.org
| Research Area | Methodology | Key Finding |
|---|---|---|
| Cellular Protein Turnover | Incubating cells with a 13C-labeled medium containing labeled amino acids. | Cellular amino acids are fully derived from the medium, indicating proteins are synthesized endogenously, not obtained from external sources like serum. nih.gov |
| Immune Cell Activation | Infusion of 13C-labeled glutamine in vivo. | Activated T cells show significant synthesis of proline from glutamine-derived carbons, which is then available for protein synthesis. nih.gov |
| Whole-Body Protein Remodeling | Isotope tracing in intact human liver tissue ex vivo. | The liver demonstrates a high capacity for protein remodeling, with significant turnover that can be quantified using labeled amino acids. diva-portal.org |
Research Applications in Diverse Biological Systems
Microbial Metabolism Studies
The use of L-GLUTAMIC ACID (5-13C) and related 13C-labeled substrates has been instrumental in elucidating and optimizing metabolic pathways in various microorganisms.
Fermentative Production of L-Glutamic Acid in Corynebacterium glutamicum
Corynebacterium glutamicum is a key industrial microorganism used for the large-scale fermentative production of L-glutamic acid. mdpi.com Isotope labeling studies are fundamental to understanding the metabolic flux distribution within this bacterium, providing insights into how carbon sources like glucose are channeled into glutamate (B1630785) production. embopress.org By using 13C-labeled glucose, researchers can trace the carbon atoms as they move through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. embopress.org The labeling patterns observed in the final L-glutamic acid product reveal the relative activities of these pathways. For instance, analysis of [2,4-13C2]glutamate produced from [1-13C]glucose helped determine that the Embden-Meyerhof pathway, followed by the initial steps of the Krebs cycle, is the predominant route for glutamate synthesis in Microbacterium ammoniaphilum, a similar glutamate-producing bacterium. embopress.org This knowledge is crucial for optimizing fermentation conditions, such as nutrient composition and oxygen supply, to maximize the yield of L-glutamic acid. nih.govresearchgate.net
Table 1: Representative L-Glutamic Acid Production by Corynebacterium glutamicum Under Different Fermentation Conditions.
| Strain/Condition | Carbon Source | Key Optimization Strategy | L-Glutamic Acid Yield (g/L) |
|---|---|---|---|
| C. glutamicum (Wild Type) | Glucose | Biotin limitation | ~10.3 |
| Immobilized C. glutamicum | Glucose | 2% sodium alginate immobilization | ~13.0 |
| Immobilized Mixed Culture (C. glutamicum & P. reptilivora) | Glucose | 2% sodium alginate immobilization | ~16.0 |
| Engineered C. glutamicum | Xylose | Expression of xylose utilization genes | Data not specified, but production demonstrated |
Metabolic Engineering for Enhanced Amino Acid Production
Metabolic engineering leverages genetic tools to rationally design and modify microbial strains for improved production of desired compounds like amino acids. selectscience.net Isotope-assisted metabolomics, using tracers such as 13C-labeled substrates, is a cornerstone of this field. It allows for the precise quantification of metabolic fluxes, identifying bottlenecks and competing pathways that can be targeted for modification. nih.gov In C. glutamicum, strategies for enhancing L-glutamate production often involve decreasing the activity of the 2-oxoglutarate dehydrogenase complex (ODHC) while simultaneously increasing the activity of glutamate dehydrogenase (GDH). selectscience.netjneurosci.org This redirects the metabolic flux from the TCA cycle towards glutamate synthesis. selectscience.netjneurosci.org Furthermore, enhancing anaplerotic pathways, which replenish TCA cycle intermediates, has proven effective. mdpi.com By analyzing the distribution of 13C labels from substrates like glucose or acetate, engineers can verify the success of these modifications and identify new targets for further strain improvement. diva-portal.org
Investigation of Metabolic Pathways in Yeasts
In yeasts such as Saccharomyces cerevisiae, 13C-metabolic flux analysis (13C-MFA) is a powerful tool for dissecting the complex network of central carbon metabolism. nih.gov While not a primary producer of glutamate for industrial purposes, yeast serves as a model eukaryote for metabolic research. Studies using 13C-labeled glucose and analyzing the labeling patterns in proteinogenic amino acids, including glutamate, have been used to quantify the fluxes through glycolysis, the PPP, and the TCA cycle. nih.gov For example, 13C enrichment studies have confirmed the primary role of the enzyme Gdh1p in glutamate biosynthesis from TCA cycle intermediates under aerobic conditions. researchgate.net This type of analysis is critical for understanding metabolic robustness and identifying dispensable genes or alternative pathways within the organism's metabolic network. nih.gov
Unique Biosynthetic Pathways in Specific Bacteria (e.g., Syntrophus aciditrophicus)
The bacterium Syntrophus aciditrophicus demonstrates the metabolic diversity found in the microbial world. Isotopic tracer studies using [1-13C]acetate and [13C]bicarbonate have revealed that this organism synthesizes L-glutamic acid via two distinct pathways. nih.govckisotopes.compnas.org Analysis of the resulting 13C-labeled glutamate using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry showed that a minor portion (30-40%) is synthesized via the conventional oxidative branch of the Krebs cycle using a Re-citrate synthase. nih.govresearchgate.net Unexpectedly, the majority of glutamate is produced through a different route: the reductive carboxylation of succinate. nih.govresearchgate.net This discovery highlights a unique metabolic adaptation and underscores the power of isotopic tracers in uncovering novel biochemical pathways that would be missed by genomic analysis alone. nih.govckisotopes.com
Mammalian Cell Culture Models (in vitro)
In vitro mammalian cell culture is an essential tool for studying cellular physiology, disease pathology, and for biopharmaceutical production. L-GLUTAMIC ACID (5-13C) and related tracers are used to investigate the metabolic reprogramming that is a hallmark of many diseases, particularly cancer. nih.govresearchgate.net Cancer cells often exhibit a high rate of glutamine consumption, a phenomenon sometimes termed "glutamine addiction". nih.gov Glutamine is converted to glutamate, which then enters the TCA cycle as α-ketoglutarate to support energy production and provide building blocks for biosynthesis. pnas.org
Using [5-13C]glutamine (which is readily converted to [5-13C]glutamate), researchers can trace the fate of the C-5 carbon. nih.gov This specific tracer is particularly useful for tracking the reductive carboxylation pathway. In this pathway, α-ketoglutarate is converted "backwards" to isocitrate and then citrate, which can then be used to generate acetyl-CoA for lipid synthesis. nih.govpnas.org The [5-13C] label is retained in this process and can be detected in downstream fatty acids. nih.gov This contrasts with the oxidative (forward) TCA cycle, where the C-5 carbon would be lost as CO2. These tracing experiments have been applied to various cancer cell lines, including glioblastoma and pancreatic cancer, to quantify the relative contributions of oxidative and reductive glutamine metabolism. pnas.orgresearchgate.net
Table 2: Representative Isotope Tracing of Glutamine Metabolism in Cancer Cells.
| Metabolite | Pathway Indicated by Label | Isotopologue (from [U-13C5]glutamine) | Typical Observation in Cancer Cells |
|---|---|---|---|
| Glutamate | Direct conversion from Glutamine | M+5 | High enrichment |
| α-Ketoglutarate | Glutaminolysis | M+5 | High enrichment |
| Malate | Oxidative TCA Cycle | M+4 | Indicates forward TCA flux |
| Citrate | Reductive Carboxylation | M+5 | Indicates reverse TCA flux |
| Aspartate | Oxidative TCA Cycle | M+4 | Derived from oxaloacetate |
M+n indicates the mass isotopologue containing 'n' 13C atoms.
Ex Vivo Tissue Studies
Ex vivo tissue studies, using preparations like tissue slices or biopsies, bridge the gap between in vitro cell culture and in vivo animal models. These systems maintain the complex cellular architecture and interactions of the original tissue, providing a more physiologically relevant context for metabolic studies. The use of L-GLUTAMIC ACID (5-13C) and other 13C-labeled substrates in combination with NMR or mass spectrometry allows for the investigation of metabolic fluxes within these intact tissue samples. researchgate.net
A prominent application is in neuroscience, studying the glutamate-glutamine cycle between neurons and astrocytes in brain tissue slices. nih.gov Astrocytes are known to take up excess glutamate from the synapse, convert it to glutamine, and return the glutamine to neurons, which then convert it back to glutamate for use as a neurotransmitter. nih.govmdpi.com By supplying 13C-labeled precursors and analyzing the isotopic enrichment in the glutamate and glutamine pools, researchers can quantify the rate of this critical neurotransmitter cycling. nih.gov Similarly, studies on ex vivo liver tissue have used global 13C tracing to map a wide range of metabolic pathways, including amino acid metabolism. researchgate.net These experiments have revealed that cultured human liver tissue consumes glutamine and releases glutamate, and that the tissue retains individual metabolic characteristics of the donor. researchgate.net
Table 3: Summary of Findings from 13C Isotope Tracing in Ex Vivo Brain Tissue.
| 13C-Labeled Substrate | Tissue/Cell Type Studied | Key Pathway Investigated | Primary Finding |
|---|---|---|---|
| [1-13C]glucose | Human Brain (in vivo/ex vivo analysis) | Glutamate-Glutamine Cycle | Quantification of neurotransmitter cycling rate and neuronal TCA cycle activity. |
| [2-13C]acetate | Human Brain (in vivo/ex vivo analysis) | Astrocyte Metabolism | Acetate is preferentially metabolized by astrocytes, allowing for the specific measurement of the glial TCA cycle. mdpi.com |
| [U-13C6]-glucose | Primary Neuronal Cultures | Neuronal Terminal Differentiation | Glucose-derived glutamate is essential for neuronal maturation and synaptic function. embopress.org |
In Vivo Animal Model Investigations (non-human)
The use of L-glutamic acid isotopically labeled with carbon-13 at the C5 position, denoted as L-GLUTAMIC ACID (5-13C), has been instrumental in non-invasively probing metabolic pathways in living, non-human animal models. These studies, often employing techniques like 13C Magnetic Resonance Spectroscopy (MRS), allow for the real-time tracking of the labeled carbon as it is incorporated into various metabolites. This provides a dynamic window into cellular and tissue metabolism under both physiological and pathological conditions.
Brain Metabolic Compartmentation and Neurotransmitter Dynamics (non-human)
In the study of brain metabolism, L-GLUTAMIC ACID (5-13C) and its precursors are powerful tools for dissecting the intricate metabolic partnership between neurons and glial cells, particularly astrocytes. nih.gov Due to the compartmentalization of key enzymes, neurons and glia exhibit distinct metabolic profiles. nih.gov By infusing 13C-labeled substrates and monitoring the appearance of the 13C label in glutamate, glutamine, and other related amino acids, researchers can calculate the rates of crucial metabolic pathways, such as the tricarboxylic acid (TCA) cycle in each cell type and the glutamate-glutamine neurotransmitter cycle. nih.govresearchgate.net
In one such study using anesthetized rats, the infusion of [2-13C]acetate, a glial-specific substrate, allowed for the determination of key metabolic fluxes. epfl.ch The time course of 13C enrichment in the C4 and C3 positions of glutamate and glutamine was monitored using 1H-[13C] MRS at a high magnetic field strength of 14.1 Tesla. epfl.ch A two-compartment mathematical model was then applied to these dynamic data to quantify the rates of glial and neuronal metabolism. epfl.ch
The findings from this research provided quantitative insights into the metabolic activity of astrocytes, revealing that glial oxidative metabolism accounts for a significant portion of the total oxidative metabolism in the brain. epfl.ch The study also quantified the rate of glutamatergic neurotransmission, a key process in brain function. epfl.ch
| Metabolic Flux | Rate (μmol/g/min) | Animal Model |
|---|---|---|
| Glial TCA Cycle Rate (Vg) | 0.27 ± 0.02 | Rat |
| Glutamatergic Neurotransmission Rate (VNT) | 0.15 ± 0.01 | Rat |
| Pyruvate Carboxylase (VPC) | 0.09 ± 0.01 | Rat |
| Neuronal TCA Cycle Flux (VTCA(n)) | 0.56 ± 0.03 | Mouse |
| Astrocyte TCA Cycle Flux (Vg) | 0.16 ± 0.03 | Mouse |
Cardiac Metabolism Studies (non-human)
Studies in a porcine model of dilated cardiomyopathy (DCM) have utilized this approach to track metabolic changes throughout the progression of heart failure. nih.gov In this model, DCM was induced by rapid cardiac pacing, and the animals underwent serial MR examinations. These examinations included cine-MRI to assess cardiac structure and function, and hyperpolarized [2-13C]pyruvate MRS to monitor the production of [5-13C]glutamate. nih.gov
The results of these studies demonstrated a significant alteration in cardiac metabolism early in the development of the disease. A notable decrease in the production of [5-13C]glutamate was observed, which occurred concurrently with impairments in cardiac function and energetics. nih.gov This suggests that alterations in mitochondrial metabolism are an early event in the pathogenesis of this form of heart failure. nih.gov
| Condition | [5-13C]glutamate/[2-13C]pyruvate Ratio (%) | Animal Model |
|---|---|---|
| Baseline (Healthy) | 4.3 ± 0.9 | Pig |
| Early Pacing | 2.1 ± 0.6 | Pig |
Tracer Applications in Specific Organ/Tissue Models (e.g., liver, spleen in animal models)
The application of L-GLUTAMIC ACID (5-13C) and related tracers extends to the study of metabolic pathways in other organs, such as the liver and spleen. These organs play crucial roles in systemic metabolism and immune function, and understanding their metabolic activity in vivo is of great interest.
In studies involving mouse models of infection, uniformly 13C-labeled glutamine (U-[13C]glutamine) has been infused to trace the metabolic fate of glutamine in various tissues. nih.gov Following the infusion, the enrichment of 13C in glutamine and its downstream metabolites, including glutamate, is measured in tissue extracts. This allows for the assessment of glutamine uptake and utilization by different organs. nih.gov
For instance, in mice infected with Listeria monocytogenes, the infusion of U-[13C]glutamine resulted in significant 13C labeling of glutamine in the blood, liver, and spleen. nih.gov The subsequent analysis of TCA cycle intermediates and related amino acids in these tissues revealed active glutamine metabolism. nih.gov Such studies are critical for understanding how metabolic reprogramming in different organs supports the immune response to infection. nih.gov
| Tissue | 13C5-Glutamine Enrichment (%) | Metabolite | Animal Model |
|---|---|---|---|
| Blood | ~40 | Glutamine | Mouse |
| Liver | ~40 | Glutamine | Mouse |
| Spleen | ~30 | Glutamine | Mouse |
Computational and Mathematical Modeling in 13c Mfa with L Glutamic Acid 5 13c
Metabolic Network Reconstruction and Stoichiometric Modeling
The foundation of any 13C-MFA study is a comprehensive metabolic network model. This process begins with a metabolic reconstruction, which is a compilation of all known biochemical reactions occurring in a specific organism or cell type, derived from genomic and biochemical data. babraham.ac.ukoup.com This reconstruction is then converted into a mathematical format, most commonly a stoichiometric matrix (S). osti.gov
The stoichiometric matrix represents each metabolic reaction as a column and each metabolite as a row, with the entries corresponding to the stoichiometric coefficients of the metabolites in each reaction. Under the assumption of a metabolic steady state—where the concentrations of intracellular metabolites are constant—the system can be described by the equation Sv = 0. osti.gov In this equation, 'v' is the vector of all metabolic fluxes (reaction rates). This equation establishes a set of linear constraints on the possible flux distributions, defining a solution space of all feasible metabolic states.
While stoichiometric modeling can define the possible pathways, it cannot determine the actual fluxes in vivo. helsinki.fi This is where isotopic tracer data becomes essential. By introducing L-Glutamic Acid (5-13C) into the system, its labeled carbon atom is incorporated into various downstream metabolites. The measured distribution of this 13C label provides an additional set of constraints that, when integrated with the stoichiometric model, allows for the resolution of a single, unique flux map that describes the cell's metabolic state. arxiv.org
Table 1: Key Components of Metabolic Network Modeling
| Component | Description | Role in 13C-MFA with L-Glutamic Acid (5-13C) |
| Metabolic Reconstruction | A curated database of all known metabolic reactions for an organism, based on its genome. babraham.ac.uk | Provides the complete set of possible biochemical transformations. |
| Stoichiometric Matrix (S) | A mathematical representation of the metabolic network, detailing the metabolite-reaction relationships. osti.gov | Defines the mass balance constraints for every metabolite in the network. |
| Flux Vector (v) | A vector representing the rates of all reactions in the network. | This is the primary output of a 13C-MFA study; the goal is to calculate its values. |
| Steady-State Assumption | The condition where production and consumption rates for each intracellular metabolite are balanced (Sv=0). nih.gov | Simplifies the mathematical problem, allowing for the calculation of a single flux distribution. |
| Isotopic Labeling Data | Mass isotopomer distributions of metabolites measured after feeding a 13C-labeled substrate. | Data from L-Glutamic Acid (5-13C) provides the necessary experimental constraints to pinpoint the actual in vivo flux distribution from all theoretically possible solutions. |
Isotopic Network Models (e.g., Cumomer and Isotopomer Models)
To connect the metabolic network model with the experimental labeling data from L-Glutamic Acid (5-13C), specialized isotopic network models are required. These models simulate the propagation of the 13C label throughout the network for a given flux distribution. The two most prominent modeling frameworks are isotopomer and cumomer models.
An isotopomer is a molecule with a specific pattern of isotopic labeling. cambridge.org For example, after L-Glutamic Acid (5-13C) is metabolized, the resulting α-ketoglutarate can exist in several isotopomeric forms depending on which carbon atoms are labeled. An isotopomer model tracks the balance of each of these distinct molecular species. While conceptually straightforward, the number of possible isotopomers for a metabolite with 'n' carbon atoms is 2^n, leading to very large and computationally intensive systems for complex molecules. cambridge.org
Cumomer models were developed as a more computationally efficient alternative. A cumomer is a molecule with a specific combination of labeled carbon atoms, but it does not specify the labeling state of other carbons. This mathematical approach results in a smaller and more manageable system of equations that can be solved more rapidly, especially for large-scale metabolic networks. Both frameworks ultimately yield the same result: a predicted Mass Isotopomer Distribution (MID) for each measured metabolite, which is the fractional abundance of molecules with a certain number of heavy isotopes (e.g., M+0, M+1, M+2, etc.). plos.org
The choice of tracer, such as L-Glutamic Acid (5-13C), is critical. The specific position of the label (at the 5th carbon) provides distinct labeling patterns in downstream metabolites of the TCA cycle and connected pathways, which are then simulated by these isotopic models to resolve fluxes with high precision.
Parameter Estimation and Flux Calculation Algorithms
The core of 13C-MFA is to determine the set of metabolic fluxes that best explains the experimentally measured MIDs from a tracer like L-Glutamic Acid (5-13C). This is achieved by solving a multi-parameter optimization problem. nih.gov The objective is to minimize the sum of squared residuals (SSR) between the experimentally measured MIDs and the MIDs simulated by the isotopic network model. nih.gov
The process is iterative:
An initial guess for all metabolic fluxes is made.
The isotopic network model (e.g., cumomer model) calculates the theoretical MIDs that would result from this flux distribution.
The calculated MIDs are compared to the experimentally measured MIDs, and the difference (residuals) is quantified.
A numerical optimization algorithm adjusts the flux values to reduce this difference.
Steps 2-4 are repeated until the algorithm converges on a flux distribution that results in the minimum possible difference, representing the best fit to the data.
Various software packages, such as 13CFLUX, Metran, and OpenFlux, have been developed to perform these complex calculations. nih.gov These tools employ sophisticated numerical algorithms to efficiently search the vast parameter space and find the optimal flux solution that aligns the computational model with the biological reality captured by the isotopic labeling experiment.
Uncertainty Analysis and Statistical Validation of Flux Maps
Estimating the metabolic fluxes is only part of a 13C-MFA study. It is equally important to assess the reliability and precision of these estimates. nih.gov Uncertainty analysis and statistical validation are critical steps to ensure that the resulting flux map is a robust representation of cellular metabolism and that the chosen metabolic model is consistent with the experimental data.
A primary method for validation is the goodness-of-fit test , which evaluates how well the model's predictions match the experimental measurements. nih.gov The chi-squared (χ²) statistical test is widely used for this purpose. nih.gov It compares the sum of squared residuals (SSR) from the best-fit solution to a known statistical distribution. If the fit is statistically acceptable, it suggests that the metabolic network model provides a valid representation of the biological system. If the fit is poor, it indicates that the model may be incomplete or incorrect, requiring revision. researchgate.net
Table 2: Methods for Statistical Validation and Uncertainty Analysis in 13C-MFA
| Method | Purpose | Description |
| Goodness-of-Fit (χ²-test) | To assess the overall agreement between the model and the experimental data. nih.gov | Compares the minimized sum of squared residuals to a chi-squared distribution to determine if the model adequately explains the measured MIDs. |
| Confidence Interval Calculation | To determine the precision of each individual estimated flux. nih.gov | Defines a range within which the true flux value is expected to lie with a certain probability (e.g., 95%), indicating how well-resolved a flux is. |
| Validation with Independent Data | To test the predictive power of the model. plos.org | A model fitted with one set of tracer data (e.g., from L-Glutamic Acid (5-13C)) is used to predict the outcome of an experiment with a different tracer. Agreement validates the model structure. plos.org |
| Bayesian Statistics | To provide a probabilistic characterization of flux uncertainties. nih.gov | Offers an alternative framework to frequentist statistics for a more detailed description of the uncertainty associated with flux estimates. |
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
The integration of ¹³C-metabolic flux analysis (¹³C-MFA) with other omics disciplines, such as proteomics and transcriptomics, offers a more holistic understanding of cellular physiology. While ¹³C-MFA provides a direct measure of metabolic reaction rates, proteomics and transcriptomics reveal the cellular machinery—proteins and their corresponding gene transcripts—that executes and regulates these metabolic functions. ethz.chnih.gov
By combining these datasets, researchers can move beyond merely quantifying metabolic fluxes to understanding the underlying regulatory mechanisms. For instance, an observed change in glutamate (B1630785) metabolic flux, as traced by L-glutamic acid (5-¹³C), can be correlated with changes in the expression levels of key enzymes like glutaminase (B10826351) (GLS) or glutamate dehydrogenase (GDH), identified through proteomics. physiology.orgnih.gov Furthermore, transcriptomic analysis can reveal alterations in the expression of genes encoding these enzymes and their regulatory factors, such as the proto-oncogene c-Myc, which is known to upregulate glutaminolysis by transcriptionally activating GLS. nih.govmdpi.comcellsignal.commdpi.com
This multi-omics approach is crucial for building comprehensive systems biology models. For example, in cancer research, integrating flux data with genomic and proteomic data helps to elucidate how oncogenic signaling pathways, like the mTORC1 pathway, rewire glutamine metabolism to support rapid cell proliferation. nih.govmdpi.comnih.govresearchgate.net Such integrated models can identify key metabolic nodes and regulatory checkpoints, offering potential targets for therapeutic intervention.
Table 1: Examples of Multi-Omics Integration in Glutamate Metabolism Research
| Omics Technique | Information Provided | Integrated Insight with ¹³C-MFA | Reference |
|---|---|---|---|
| Transcriptomics | Measures mRNA levels of metabolic enzymes and transporters (e.g., GLS1, SLC1A5). | Correlates changes in gene expression with actual metabolic pathway activity, identifying transcriptional control points. | nih.govmdpi.com |
| Proteomics | Quantifies the abundance of metabolic enzymes (e.g., Glutaminase, GDH) and regulatory proteins. | Links the quantity of available enzymes to the measured metabolic flux, revealing post-transcriptional or translational regulation. | physiology.orgnih.gov |
| Metabolomics | Measures the pool sizes of intracellular metabolites, including unlabeled glutamate and glutamine. | Provides context for flux data by revealing changes in substrate and product concentrations. | nih.gov |
Development of Novel ¹³C-Labeled Probes and Hyperpolarization Techniques
The development of novel ¹³C-labeled probes and advanced detection techniques like hyperpolarization is set to revolutionize the study of metabolic fluxes in real-time and in vivo. While L-glutamic acid (5-¹³C) is a valuable tracer for steady-state flux analysis, hyperpolarization techniques dramatically increase the sensitivity of detection, enabling the visualization of metabolic conversions as they happen.
Hyperpolarization, particularly through dissolution dynamic nuclear polarization (dDNP), can enhance the nuclear magnetic resonance (NMR) signal of ¹³C-labeled molecules by over 10,000-fold. This allows for real-time metabolic imaging using magnetic resonance imaging (MRI) and spectroscopy (MRS). Hyperpolarized [1-¹³C]glutamate and [5-¹³C]glutamine have been used to monitor the activity of key enzymes like glutaminase in vivo. nih.gov For instance, the conversion of hyperpolarized [5-¹³C]glutamine to [5-¹³C]glutamate provides a direct measure of glutaminase flux, offering a non-invasive biomarker for enzyme activity in tumors.
Future research will focus on synthesizing new multi-labeled probes to trace more complex metabolic routes and improve signal longevity. These advancements will enable researchers to study transient metabolic states and spatial variations in metabolism within intact biological systems, from cell cultures to preclinical models and potentially human subjects.
Refinement of Analytical Sensitivity and Throughput for Complex Biological Samples
The accuracy of ¹³C-MFA heavily relies on the precise measurement of ¹³C labeling patterns in metabolites. nih.gov Advancements in analytical platforms, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are continuously improving the sensitivity, resolution, and throughput required for analyzing complex biological samples. youtube.comnih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the workhorses for measuring mass isotopomer distributions. researchgate.netacs.orgnih.govnih.govresearchgate.netresearchgate.net Ongoing refinements focus on minimizing analytical artifacts, improving chromatographic separation of isomers, and developing more robust derivatization methods to enhance metabolite volatility for GC-MS. nih.gov High-resolution MS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which aids in the identification of metabolites and their isotopologues from complex matrices. acs.orgnih.gov
For NMR-based analysis, technological improvements in magnet strength (e.g., 7T and above scanners for in vivo studies) and probe design enhance sensitivity. nih.govacs.orgreddit.com Proton-observed carbon-edited (POCE) MRS techniques, for example, leverage the higher sensitivity of proton detection to measure ¹³C labeling in glutamate and glutamine in the human brain with improved spatial resolution. nih.gov The development of high-throughput sample handling and automated data processing pipelines is also crucial for increasing the scale of ¹³C-MFA experiments, making this powerful technique more accessible for large-scale systems biology and biomedical studies. ethz.ch
Elucidation of Regulatory Mechanisms Governing Glutamate-Related Metabolic Fluxes
L-glutamic acid (5-¹³C) is an invaluable tool for dissecting the intricate regulatory networks that control glutamate metabolism. Glutamate sits (B43327) at a critical junction of carbon and nitrogen metabolism, and its flux is tightly controlled by substrate availability, allosteric regulation of enzymes, and signaling pathways. oup.commdpi.com
Key enzymes in this network include glutamine synthetase (GS), which synthesizes glutamine from glutamate and ammonia, and glutaminase (GLS) and glutamate dehydrogenase (GDH), which catabolize glutamine and glutamate, respectively. wikipedia.orgnih.gov ¹³C tracing studies can quantify how the activities of these enzymes are modulated under different physiological conditions. For example, studies have shown that intracellular glutamate levels can regulate glutaminase flux. physiology.org
Signaling pathways like mTORC1 and transcription factors such as c-Myc are major regulators of glutamine metabolism. nih.govmdpi.comnih.gov mTORC1 activation stimulates glutamine uptake and its entry into the TCA cycle by repressing SIRT4, an inhibitor of GDH. nih.gov c-Myc promotes glutamine catabolism by increasing the expression of the glutamine transporter ASCT2/SLC1A5 and glutaminase. cellsignal.com By using L-glutamic acid (5-¹³C) in cells where these signaling pathways are perturbed, researchers can precisely map the downstream metabolic consequences and identify the specific fluxes controlled by these master regulators.
Table 2: Key Enzymes and Pathways in Glutamate Flux Regulation
| Enzyme/Pathway | Function | Regulatory Mechanism | Reference |
|---|---|---|---|
| Glutaminase (GLS) | Converts glutamine to glutamate. | Upregulated by c-Myc; regulated by product (glutamate) concentration. | physiology.orgnih.govcellsignal.com |
| Glutamate Dehydrogenase (GDH) | Converts glutamate to α-ketoglutarate. | Inhibited by SIRT4; activity promoted by mTORC1 signaling. | nih.gov |
| Glutamine Synthetase (GS) | Synthesizes glutamine from glutamate and ammonia. | ATP-dependent condensation. | wikipedia.org |
| Aspartate Aminotransferase (AAT) | Interconverts glutamate and aspartate. | Reversible transamination, dependent on substrate availability. | mdpi.com |
| mTORC1 Pathway | Master regulator of cell growth and metabolism. | Stimulates glutamine uptake and metabolism via GDH. | nih.gov |
| c-Myc Proto-Oncogene | Transcription factor controlling cell proliferation. | Increases expression of glutamine transporters and GLS. | nih.govcellsignal.commdpi.com |
Applications in Understanding Metabolic Adaptations in Non-Disease Models (e.g., stress, development, nutrition)
Beyond disease models, L-glutamic acid (5-¹³C) and other isotopic tracers are crucial for understanding fundamental metabolic adaptations to various physiological challenges. These non-disease models provide insights into the inherent plasticity of cellular metabolism.
Stress: Cellular stress, whether from nutrient deprivation, oxidative stress, or other environmental challenges, triggers significant metabolic reprogramming. ¹³C-glutamate tracing can reveal how cells alter their use of glutamate to maintain redox balance (e.g., via glutathione (B108866) synthesis) or as an alternative energy source when primary fuels like glucose are scarce. nih.gov For example, in CD8+ T cells, glutamine is a major fuel for the TCA cycle during the early phases of an immune response. nih.gov
Development: Metabolic pathways are dynamically regulated during cellular differentiation and organismal development. Tracing glutamate metabolism can illuminate how its roles shift from being a primary building block for proteins and nucleotides in rapidly proliferating progenitor cells to its function in neurotransmission in mature neurons. nih.gov
These studies in non-disease contexts provide a critical baseline for understanding how metabolic pathways are dysregulated in pathological states, offering a broader perspective on the central role of glutamate in maintaining cellular homeostasis.
Q & A
Basic Research Questions
Q. How is L-Glutamic Acid (5-13C) synthesized and characterized to ensure isotopic purity in metabolic studies?
- Methodological Answer : Synthesis typically involves enzymatic or chemical incorporation of 13C at the C5 position. Isotopic purity (>98%) is verified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm labeling specificity and exclude unlabeled contaminants. Researchers should cross-reference batch-specific certificates of analysis provided by suppliers, which detail isotopic enrichment and chemical purity .
Q. What experimental design considerations are critical when using L-Glutamic Acid (5-13C) as a metabolic tracer?
- Methodological Answer : Key factors include:
- Labeling Position : The C5 carbon participates in the tricarboxylic acid (TCA) cycle, making it ideal for tracing glutamate-derived metabolites.
- Dosage Optimization : Pilot studies are necessary to determine tracer concentrations that avoid metabolic saturation while ensuring detectable 13C incorporation.
- Sampling Timepoints : Align with metabolic turnover rates (e.g., short-term for glycolysis, longer intervals for protein synthesis).
- Control Experiments : Use unlabeled glutamate to distinguish background signals from tracer-derived metabolites .
Q. How should researchers validate the stability of L-Glutamic Acid (5-13C) under varying storage conditions?
- Methodological Answer : Stability tests involve:
- Temperature Trials : Store aliquots at -80°C, -20°C, and 4°C, then quantify degradation via liquid chromatography (LC) over time.
- pH Sensitivity : Assess isotopic integrity in buffers (pH 2–9) using NMR to detect label scrambling.
- Light Exposure : Monitor photodegradation via UV-Vis spectroscopy. Suppliers often provide stability data under standardized conditions .
Advanced Research Questions
Q. How can discrepancies in metabolic flux analysis (MFA) data arising from L-Glutamic Acid (5-13C) tracer studies be resolved?
- Methodological Answer : Contradictions may stem from:
- Isotopic Dilution : Unaccounted endogenous pools of unlabeled glutamate. Mitigate via pulse-chase experiments to quantify dilution effects.
- Compartmentalization : Subcellular segregation (e.g., mitochondrial vs. cytosolic glutamate) requires fractionation and compartment-specific MS analysis.
- Model Assumptions : Validate flux models using parallel tracers (e.g., [U-13C5]-glutamate) to cross-check consistency .
Q. What advanced techniques enable precise tracking of 13C incorporation from L-Glutamic Acid (5-13C) into downstream metabolites?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies 13C enrichment in volatile derivatives (e.g., TCA intermediates).
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Provides higher sensitivity for non-volatile metabolites (e.g., amino acids, nucleotides).
- Isotopic Spectral Analysis (ISA) : Deconvolutes complex isotopomer distributions using computational tools like INCA or OpenMx .
Q. How do isotopic impurity or positional mislabeling in L-Glutamic Acid (5-13C) impact experimental outcomes, and how can these be detected?
- Methodological Answer :
- Impurity Detection : Use HRMS to identify contaminants (e.g., [4-13C]- or [U-13C5]-glutamate) that skew flux calculations.
- Positional Validation : 13C-NMR confirms labeling at C5 by analyzing chemical shifts (e.g., δ ~34 ppm for C5 in glutamate).
- Mitigation : Source compounds from suppliers with batch-specific 13C NMR/HPLC validation reports .
Q. What strategies optimize the use of L-Glutamic Acid (5-13C) in multi-omics studies integrating metabolomics and proteomics?
- Methodological Answer :
- Time-Resolved Sampling : Align metabolomic (short-term) and proteomic (long-term) timecourses to capture dynamic labeling.
- Data Integration Tools : Platforms like XCMS Online or Skyline align isotopic patterns with protein turnover rates.
- Isotope-Aware Algorithms : Software such as IsoCor corrects for natural isotope abundance in mass spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
